Free Carboxylic Acid vs. Methyl Ester: Functional Group Availability for Direct Target Engagement
The target compound (1018125-59-1) possesses a free carboxylic acid at position 4, whereas its closest commercially cataloged analog, methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS 1018125-83-1), is a methyl ester [1]. Free carboxylic acids can act as hydrogen-bond donors/acceptors and ionic anchors, directly participating in target-binding interactions without requiring metabolic or chemical hydrolysis. In contrast, the methyl ester is a masked (prodrug) form that may exhibit altered permeability and requires esterase-mediated cleavage for liberation of the active acid in biological systems [2].
| Evidence Dimension | Functional group at position 4 and its impact on direct target engagement |
|---|---|
| Target Compound Data | Free carboxylic acid (-COOH); hydrogen bond donor count = 1; pKa ~4–5 (predicted) |
| Comparator Or Baseline | Methyl ester (-COOCH₃); hydrogen bond donor count = 0 (PubChem computed descriptor for CAS 1018125-83-1) [1] |
| Quantified Difference | Qualitative difference: free acid enables direct ionic/hydrogen-bond interactions; ester requires prior hydrolysis for equivalent interactions |
| Conditions | Structural comparison based on PubChem entries and general medicinal chemistry principles [2] |
Why This Matters
For researchers screening against targets requiring a carboxylate pharmacophore, the free acid form eliminates the uncertainty of ester hydrolysis efficiency and enables direct interpretation of SAR.
- [1] PubChem. Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate, CID 25247942, CAS 1018125-83-1. Computed hydrogen bond donor count = 0. View Source
- [2] Beaumont, K. et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism, 4(6), 461–485. (Representative class reference for ester prodrug strategy). View Source
